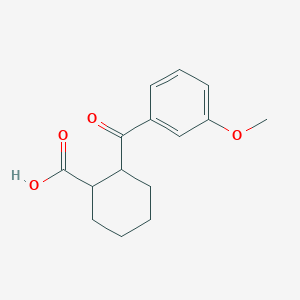

2-(3-Methoxy-benzoyl)-cyclohexanecarboxylic acid

Description

2-(3-Methoxy-benzoyl)-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 3-methoxybenzoyl substituent. Cyclohexanecarboxylic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and functional materials due to their versatility in synthesis and tunable physicochemical properties . The 3-methoxybenzoyl group may enhance binding affinity to biological targets, as seen in similar compounds like xanthone dicarboxylic acids, which exhibit receptor antagonism and pharmacological activity .

Properties

IUPAC Name |

2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQVUNMXKFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the formation of the cyclohexane ring bearing the 3-methoxybenzoyl substituent and the carboxylic acid group. The key approaches include:

- Acylation of cyclohexanone derivatives with 3-methoxybenzoyl chloride under basic conditions.

- Hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acid compounds.

- Formation of cyclohexane ring systems via malonate chemistry and subsequent functional group transformations.

Synthesis via Acylation of Cyclohexanone

One prominent method involves the direct acylation of cyclohexanone with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction yields the ketone-substituted cyclohexane intermediate, which can be further functionalized to introduce the carboxylic acid group or isolated as the target compound if the carboxylation step is integrated.

- Reaction conditions: Typically, cyclohexanone and 3-methoxybenzoyl chloride are reacted in an inert solvent with pyridine acting as both base and catalyst.

- Outcome: Formation of the trans isomer of 2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid is favored due to steric and stereoelectronic factors.

- Industrial relevance: Continuous flow reactors and catalytic systems are employed to optimize yield and purity on a large scale.

Hydrogenation of Benzenecarboxylic Acid Derivatives

An alternative approach involves the hydrogenation of benzenecarboxylic acid derivatives bearing the 3-methoxybenzoyl substituent to convert the aromatic ring into a cyclohexane ring while retaining the carboxylic acid functionality.

- Catalysts: Rhodium or ruthenium compounds supported on solids are effective catalysts.

- Solvents: Tertiary cyclic amide solvents, such as N,N-dimethylformamide (DMF), are preferred to enhance reaction efficiency.

- Process: The benzenecarboxylic acid compound is combined with hydrogen and the catalyst under controlled temperature and pressure to yield the cyclohexanecarboxylic acid derivative.

- Advantages: This method allows selective hydrogenation of the aromatic ring without affecting the carboxylic acid group.

- Further hydrogenation: The process can be extended to reduce carboxylic acid groups to hydroxymethyl groups if desired.

Malonate-Based Cyclization and Functionalization

Another synthetic route involves preparing cyclohexane dicarboxylates or diacids via alkylation of dialkyl malonates with dihaloalkyl intermediates, followed by cyclization and functional group modifications.

- Stepwise procedure:

- Formation of bis(2-hydroxyethyl) intermediates from vinyl ethers.

- Halogenation to dihalo compounds.

- Reaction with dialkyl malonates in the presence of weak bases like sodium or potassium carbonate in dipolar aprotic solvents such as DMF.

- Stirring at elevated temperatures (75-95 °C) overnight to achieve cyclization.

- Saponification: The diester intermediates are hydrolyzed with aqueous base (e.g., lithium hydroxide in tetrahydrofuran/water mixture) to yield the corresponding diacid.

- Isomer enrichment: Cis or trans isomers can be enriched by treatment with alkali metal alkoxides in lower alkanols (e.g., potassium t-butoxide in t-butanol).

- Isolation: The final acid is isolated by acidification and crystallization or chromatographic purification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalysts/Solvents | Advantages | Limitations |

|---|---|---|---|---|

| Acylation of Cyclohexanone | Cyclohexanone, 3-methoxybenzoyl chloride, pyridine | Pyridine, inert solvents | Direct, straightforward, scalable | Requires careful control of stereochemistry |

| Hydrogenation of Benzenecarboxylic Acid | Benzenecarboxylic acid derivative, H2, Rh/Ru catalyst | Tertiary cyclic amide solvents (e.g., DMF) | Selective aromatic ring reduction, mild conditions | Catalyst cost, requires high-pressure equipment |

| Malonate-Based Cyclization | Dialkyl malonate, dihaloalkyl intermediates, bases | DMF, acetone, tetrahydrofuran | Versatile, allows isomer enrichment | Multi-step, longer reaction times |

Research Findings and Analysis

- The acylation approach is widely used for its simplicity and directness, especially in medicinal chemistry contexts where the trans isomer is often desired due to biological activity considerations.

- Hydrogenation methods offer a clean route to cyclohexanecarboxylic acids from aromatic precursors, with the advantage of avoiding multi-step functional group transformations. The use of rhodium or ruthenium catalysts on solid supports enhances selectivity and reaction rates.

- The malonate-based synthesis provides a flexible platform for synthesizing various substituted cyclohexane carboxylic acids, allowing for stereochemical control and functional group diversity, though it involves more complex reaction sequences.

- Purification techniques such as column chromatography and crystallization from solvent mixtures (e.g., hexanes/ethyl acetate or ethanol/t-butyl methyl ether) are critical for isolating pure compounds with the desired stereochemistry.

- The choice of solvent and base significantly impacts reaction efficiency and product stereochemistry, with polar aprotic solvents like DMF and bases such as sodium or potassium carbonate commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-benzoyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the methoxy group or the benzoyl group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-(3-Methoxy-benzoyl)-cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 3-methoxybenzoyl group (aromatic) may improve π-π stacking interactions compared to aliphatic substituents like fluorine (FC) .

- Electron-Withdrawing vs. Donor Groups: Chloro (electron-withdrawing) substituents in reduce electron density, while methoxy (electron-donating) groups in the target compound enhance solubility and binding .

- Stereochemistry : Trans-configuration in FCWAY ([18F]4d) improves brain uptake kinetics compared to cis-isomers .

Comparison :

Physicochemical Properties

Predicted and experimental properties of selected analogs:

Key Insights :

Comparison :

- The 3-methoxybenzoyl group’s bulkiness may reduce blood-brain barrier penetration compared to smaller substituents like fluorine.

- High specific binding ratios in FCWAY suggest that electron-withdrawing groups (fluorine) enhance receptor affinity, whereas methoxy groups (electron-donating) may require optimization .

Biological Activity

2-(3-Methoxy-benzoyl)-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activity, particularly in the context of cancer research and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves the acylation of cyclohexanecarboxylic acid derivatives with 3-methoxybenzoyl chloride. This reaction can be facilitated through various catalytic methods, including the use of Lewis acids or other coupling agents. The resulting compound can be purified through recrystallization or chromatography to obtain a high-purity product suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell growth in various cancer cell lines, including breast cancer (SK-BR-3) and prostate cancer cells. For instance, in a study evaluating similar compounds, significant growth inhibition was observed at concentrations around 25 μM, suggesting that modifications in the structure can enhance biological efficacy.

Table 1: Cell Growth Inhibition Activity

| Compound | Cell Line | Concentration (μM) | Inhibition (%) |

|---|---|---|---|

| This compound | SK-BR-3 | 25 | TBD |

| Compound A | SK-BR-3 | 25 | 73.2 |

| Compound B | SK-BR-3 | 25 | 75.4 |

The exact inhibition percentage for this compound is still to be determined (TBD) through ongoing research.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert pharmacological effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzene ring or modifications on the cyclohexane backbone can significantly influence potency and selectivity against target enzymes.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 3 | Increased lipophilicity and potential COX inhibition |

| Alteration of cyclohexane substituents | Varied potency against cancer cell lines |

Case Studies

Several case studies have investigated similar compounds with structural similarities to this compound. For example:

- Study on Nimesulide Derivatives : Research indicated that specific modifications could enhance COX-2 inhibitory activity significantly, with some derivatives showing over 70% inhibition at low concentrations .

- Evaluation of Benzamide Analogues : Compounds with similar functional groups were assessed for their anticancer effects in various models, revealing promising results that suggest further exploration into analogs like this compound could yield valuable therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.